

4-Cyclohexylphenol IUPAC name and structure

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Compound of Interest

Compound Name: 4-Cyclohexylphenol

Cat. No.: B7723950

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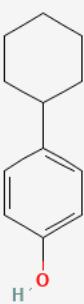
An In-depth Technical Guide to 4-Cyclohexylphenol

This guide provides a comprehensive overview of **4-Cyclohexylphenol**, including its chemical identity, physicochemical properties, synthesis protocols, and biological significance. It is intended for researchers, scientists, and professionals involved in drug development and materials science.

IUPAC Name and Chemical Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is **4-cyclohexylphenol**.^{[1][2]} It consists of a phenol ring substituted with a cyclohexyl group at the para (4) position.

Chemical Structure:



Physicochemical and Pharmacokinetic Properties

A summary of the key quantitative data for **4-Cyclohexylphenol** is presented in the table below. This information is crucial for its application in both research and industrial settings.

Property	Value	Reference(s)
Molecular Formula	C ₁₂ H ₁₆ O	[3][4]
Molecular Weight	176.25 g/mol	[5]
CAS Number	1131-60-8	[3][4]
Appearance	White to light yellow crystalline solid	[3][5]
Melting Point	130-135 °C	[5]
Boiling Point	213-215 °C	[5]
Water Solubility	66.66 mg/L at 25 °C	[3]
pKa	10.15 ± 0.13 (Predicted)	[3]

Experimental Protocols

The synthesis of **4-Cyclohexylphenol** is most commonly achieved through the Friedel-Crafts alkylation of phenol with cyclohexene or cyclohexanol using a solid acid catalyst. This method is favored for its efficiency and the reusability of the catalyst.[6][7]

Protocol: Synthesis of 4-Cyclohexylphenol via Alkylation of Phenol with Cyclohexene

This protocol describes a general procedure for the synthesis of **4-Cyclohexylphenol** using a solid acid catalyst.

Materials:

- Phenol
- Cyclohexene

- Solid acid catalyst (e.g., 12-tungstophosphoric acid supported on hydrous zirconia)[\[6\]](#)
- Solvent (if required)
- Standard laboratory glassware (round bottom flask, condenser, etc.)
- Magnetic stirrer and heating mantle
- Filtration apparatus
- Rotary evaporator
- Instrumentation for product analysis (e.g., Gas Chromatography-Mass Spectrometry - GC-MS)

Procedure:

- Reaction Setup: In a 50 mL round bottom flask equipped with a magnetic stirrer and a condenser, combine phenol and cyclohexene. A typical molar ratio of phenol to cyclohexene is 10:1 to favor the mono-alkylation product.[\[6\]](#)
- Catalyst Addition: Add the solid acid catalyst to the reaction mixture. The amount of catalyst will depend on its activity and should be optimized for the specific reaction scale.
- Reaction Conditions: Heat the mixture to the desired reaction temperature (e.g., 80°C) with continuous stirring. The reaction time can vary from 1 to 6 hours, depending on the catalyst and temperature.[\[6\]](#)
- Monitoring the Reaction: The progress of the reaction can be monitored by taking small aliquots from the reaction mixture at different time intervals and analyzing them by GC-MS to determine the conversion of reactants and the selectivity towards **4-Cyclohexylphenol**.
- Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the solid catalyst from the reaction mixture by filtration.
- Product Isolation: If a solvent was used, remove it using a rotary evaporator. The crude product, which may contain unreacted phenol, 2-cyclohexylphenol, and other byproducts,

can be purified by fractional distillation under reduced pressure or by column chromatography.[8]

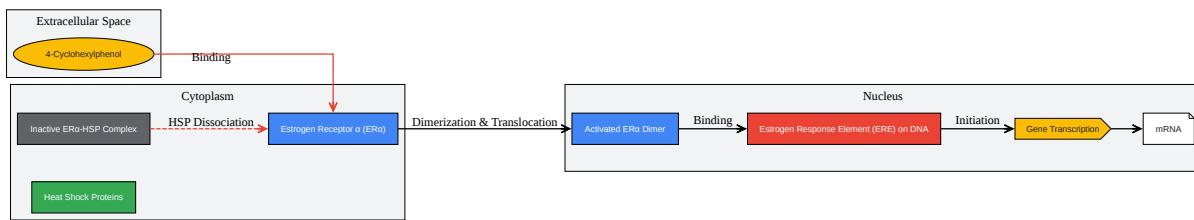
- Characterization: The final product should be characterized by appropriate analytical techniques, such as NMR spectroscopy, IR spectroscopy, and mass spectrometry, to confirm its identity and purity.

Biological Activity and Signaling Pathway

Recent studies have indicated that **4-Cyclohexylphenol** may act as an endocrine disruptor by interacting with the estrogen receptor alpha (ER α).[9] This interaction can mimic the effects of endogenous estrogens, potentially leading to the activation of estrogen-responsive genes.

Diagram: Postulated Mechanism of 4-Cyclohexylphenol as an Estrogen Receptor Agonist

The following diagram illustrates the potential pathway through which **4-Cyclohexylphenol** may exert its estrogenic effects.



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Caption: Postulated agonistic action of **4-Cyclohexylphenol** on the Estrogen Receptor α signaling pathway.

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